N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
“N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide” is a compound that has been mentioned in the context of the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides . The synthesis of these compounds involves a p-methoxybenzyl (PMB) protection/deprotection strategy .
Synthesis Analysis
The synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, which may be related to the compound , involves a PMB protection/deprotection strategy . Nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides was carried out with different phenols under mild basic conditions . Reaction times of 3-6 hours and overall yields of 78-98% were achieved with the PMB group in place compared to no reaction without this protecting group .Scientific Research Applications
Facile Synthesis and Biological Applications
A study by Noreen et al. (2017) detailed a convenient approach for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds, including 5-Phenylthiophene-2-sulfonamide, demonstrated potent urease inhibition activity, suggesting potential applications in medicinal chemistry for designing urease inhibitors. Additionally, the compounds exhibited significant antibacterial and hemolytic activities, highlighting their potential as antibacterial agents and for hemolysis-related applications (Noreen et al., 2017).
Selective Discrimination and Sensing Applications
Wang et al. (2012) developed a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide, demonstrating selective discrimination of thiophenols over aliphatic thiols. This research has implications for the development of sensitive and selective detection techniques in chemical, biological, and environmental sciences, particularly for the detection of toxic benzenethiols and biologically active aliphatic thiols in water samples (Wang et al., 2012).
Anticonvulsant and Cerebrovasodilatation Effects
Research by Barnish et al. (1981) on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides revealed anticonvulsant activities in compounds, with sulfones showing the highest activity. Specifically, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide was identified as having a potent anticonvulsant effect and the ability to selectively increase cerebral blood flow, indicating potential applications in developing anticonvulsant drugs and treatments for cerebral vasodilation (Barnish et al., 1981).
Inhibitory Activity Against Carbonic Anhydrase Isoenzymes
Supuran et al. (2013) investigated the inhibitory activity of aromatic sulfonamide derivatives on several carbonic anhydrase (CA) isoenzymes. These compounds exhibited nanomolar half maximal inhibitory concentration (IC50) values, showcasing their potential as inhibitors for CA isoenzymes involved in various physiological and pathological processes, such as glaucoma, epilepsy, and cancer (Supuran et al., 2013).
Future Directions
Piperidine derivatives, such as “N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide”, continue to be a focus of research due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the potential therapeutic applications of these compounds and improving their synthesis methods.
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14-4-1-2-10-17(14)13-8-6-12(7-9-13)16-22(19,20)15-5-3-11-21-15/h3,5-9,11,16H,1-2,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGEHDZSOJOPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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